4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
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Overview
Description
4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with bromine, ethoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Esterification and Hydrolysis: The ethoxy group can participate in esterification reactions, forming esters, or undergo hydrolysis to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For esterification and hydrolysis reactions.
Oxidizing/Reducing Agents: Such as potassium permanganate or sodium borohydride for oxidation and reduction reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with desirable biological activities.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism by which 4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
- 4-Bromo-2-methylpyrazole-3-carboxylic acid
- 2-Ethoxy-4-bromopyrazole-3-carboxylic acid
- 4-Bromo-2-(2-hydroxyethyl)pyrazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups
Properties
IUPAC Name |
4-bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O4/c1-2-15-6(12)4-11-7(8(13)14)5(9)3-10-11/h3H,2,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAVYJAVWARFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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